5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one is a heterocyclic compound characterized by its unique pyrazolo[1,5-A]pyrazine core. This compound has garnered attention for its potential applications in various fields of scientific research, particularly in medicinal chemistry and materials science. It is recognized for its diverse biological activities and chemical reactivity, making it a valuable building block in the synthesis of more complex heterocyclic compounds.
The compound is classified as a heterocyclic organic compound and can be sourced from chemical suppliers specializing in research chemicals. Its chemical structure is defined by the presence of both methyl and nitro functional groups, which contribute to its reactivity and potential biological properties. The compound's registry number is 1408327-48-9, facilitating its identification in chemical databases.
The synthesis of 5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one typically involves several key steps:
The cyclization reaction leads to the formation of the pyrazolo[1,5-A]pyrazine framework through a series of nucleophilic attacks and subsequent rearrangements. Following the initial cyclization, nitration steps may be performed to introduce additional functional groups if desired.
The molecular structure of 5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one can be represented as follows:
The structure features a pyrazolo[1,5-A]pyrazine core with a methyl group at position 5 and a nitro group at position 2. The presence of these substituents significantly influences the compound's reactivity and biological activity.
The compound's structural data can be further analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity.
5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one undergoes various chemical reactions that are crucial for its functionalization:
Common reagents used in these reactions include:
The mechanism of action for 5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one involves its interaction with specific molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to various biological effects. Additionally, the pyrazolo[1,5-A]pyrazine core may modulate enzyme or receptor activities through binding interactions.
The reduction of the nitro group is particularly significant as it can yield compounds that exhibit enhanced biological activity by interacting with cellular targets such as enzymes or receptors involved in disease processes.
The physical properties of 5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one include:
The chemical properties are characterized by:
Relevant analyses such as thermal stability assessments and solubility tests are essential for understanding its behavior under different conditions.
5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one has several notable applications in scientific research:
The pyrazolo[1,5-a]pyrazine scaffold is typically constructed via cyclocondensation reactions involving 5-aminopyrazole precursors and bifunctional electrophiles. The nucleophilic sites of 5-aminopyrazoles follow the reactivity order: 5-NH₂ > 1-NH > 4-CH, enabling regioselective ring closure with 1,2-dielectrophiles like α-haloketones or α,β-unsaturated carbonyls [2].
A pivotal route employs intramolecular aza-Michael addition, where a linear precursor with a tethered electrophile undergoes cyclization. For example, N-allyl-5-aminopyrazole derivatives can cyclize under acid catalysis to form the dihydropyrazine ring. Regioselectivity is governed by:
Table 1: Cyclization Methods for Pyrazolo[1,5-a]pyrazine Core
Precursor | Cyclization Agent | Conditions | Regioselectivity | Yield (%) | |
---|---|---|---|---|---|
5-Amino-1-allylpyrazole | α,β-Unsaturated ketone | BF₃·OEt₂, 80°C | High (C4 attack) | 65–78 | |
3-Aminopyrazole | 1-Morpholino-2-nitroalkene | [bmim]Br, 90°C | Moderate | 55–70 | |
Halogenated vinyl aldehydes | Pd(OAc)₂/Xantphos | DMF, 100°C | High (C6-substituted) | 82 | [2] [6] |
Functionalization of the pyrazole ring demands precise control to avoid side reactions. Nitration is optimally performed early in the synthesis using dilute nitric acid (HNO₃/Ac₂O) at 0–5°C, targeting the electron-rich C2 position. Post-cyclization nitration is complicated by the reduced aromaticity of the dihydropyrazine ring and competing N-oxidation [1] [7].
N-Methylation employs iodomethane (CH₃I) or dimethyl sulfate in the presence of mild bases (K₂CO₃) to selectively alkylate the pyrazine nitrogen. Key parameters include:
Table 2: Nitration and Methylation Optimization
Reaction | Reagents | Temperature | Solvent | Selectivity Challenge | |
---|---|---|---|---|---|
C2-Nitration | HNO₃/Ac₂O (1.0 eq) | 0–5°C | Acetic acid | Over-nitration at C6; ring oxidation | |
N-Methylation | CH₃I/K₂CO₃ (1.1 eq) | 40°C | Acetonitrile | O- vs. N-alkylation; quaternary salt formation | [1] [7] |
Intramolecular aza-Michael additions are pivotal for forming the bicyclic structure. Solvent polarity profoundly impacts cyclization kinetics:
Catalysts enhance both rate and regioselectivity:
Table 3: Solvent and Catalyst Effects on Aza-Michael Cyclization
Solvent | Catalyst | Cyclization Rate (k, ×10⁻³/min) | Byproduct Formation | |
---|---|---|---|---|
DMF | None | 1.2 | High (25%) | |
[bmim]Br | BF₃·OEt₂ (10%) | 8.7 | Low (5%) | |
Ethanol | Pd(OAc)₂ (2.5%) | 3.5 | Moderate (15%) | [5] [6] |
Solvent-free techniques and ionic liquids (ILs) address environmental and efficiency concerns. Solvent-free cyclocondensations of 5-aminopyrazoles with carbonyl electrophiles proceed at 90–110°C, yielding 70–85% product while eliminating volatile organic compounds (VOCs) [5] [9].
Ionic liquids like 1-butyl-3-methylimidazolium bromide ([bmim]Br) serve as dual solvents/catalysts by:
Table 4: Green Synthesis Performance Comparison
Method | Conditions | Reaction Time | Atom Economy (%) | E-Factor | |
---|---|---|---|---|---|
Solvent-free | 100°C, neat | 2–4 h | 89 | 1.2 | |
[bmim]Br-mediated | 90°C, MWI | 30 min | 91 | 0.8 | |
Conventional (DMF reflux) | 120°C | 12 h | 84 | 5.6 | [5] [6] [9] |
Scaling this synthesis faces three key bottlenecks:1. Regiochemical Drift in Cyclization: Electron-donating groups (e.g., 7-aryl substituents) promote oxidative degradation during aromatization, as confirmed by HOMO/LUMO calculations showing spin density delocalization [6]. Mitigation requires:- Protecting group strategies for sensitive substituents- Low-temperature oxidants (diacetoxyiodobenzene/AcOH, 25°C) [6]
Table 5: Scalability Challenges and Mitigation Strategies
Challenge | Root Cause | Scalability Impact | Mitigation Strategy | |
---|---|---|---|---|
Oxidative degradation | Electron-donating substituents | Yield loss (30–50%) | Electron-withdrawing protectors; PIDA/AcOH oxidation | |
Chromatography dependence | High polarity of intermediates | Process cost increase (40%) | Crystallization in EtOH/H₂O (4:1) | |
Nitro group side reactions | Over-reduction in step sequences | Purity compromise (15–20%) | Stoichiometric oxidants (DDQ, KMnO₄) | [6] [7] [8] |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0